Vabicaserin hydrochloride
Overview
Description
Vabicaserin hydrochloride is a selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. It was initially developed by Wyeth and later by Pfizer for the treatment of schizophrenia and bipolar disorder . The compound has shown potential in modulating neurotransmitter release, which is crucial for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vabicaserin hydrochloride involves multiple steps, starting from the formation of the core structure, followed by functional group modifications. The key steps include cyclization reactions to form the diazepinoquinoline core and subsequent functionalization to introduce the hydrochloride moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Vabicaserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Vabicaserin hydrochloride has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Psychiatric Disorders: The compound has shown promise in treating schizophrenia and bipolar disorder by modulating neurotransmitter release.
Cognitive Enhancement: Studies have indicated that this compound can improve cognitive function by increasing extracellular glutamate levels in the prefrontal cortex.
Neurotransmitter Modulation: The compound’s ability to selectively activate 5-HT2C receptors makes it a valuable tool for studying neurotransmitter pathways and their role in various neurological conditions.
Mechanism of Action
Vabicaserin hydrochloride exerts its effects primarily through the activation of 5-HT2C receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This modulation is crucial for its therapeutic effects in treating psychiatric disorders and enhancing cognitive function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Vabicaserin hydrochloride include:
Lorcaserin: Another 5-HT2C receptor agonist used for weight management.
WAY-163909: A selective 5-HT2C receptor agonist studied for its potential in treating psychiatric disorders.
Uniqueness
This compound is unique due to its high selectivity for 5-HT2C receptors and its ability to modulate multiple neurotransmitter pathways. This selectivity and broad mechanism of action make it a valuable compound for both therapeutic applications and scientific research .
Biological Activity
Vabicaserin hydrochloride is a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a subtype of serotonin receptor that plays a crucial role in the modulation of neurotransmitter systems involved in various psychiatric disorders. This article provides an overview of the biological activity of vabicaserin, focusing on its pharmacological profile, effects on neurotransmission, and potential therapeutic applications.
Vabicaserin is identified chemically as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride with a molecular formula of CHClN and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with an inhibition constant (K) of approximately 3 nM and an effective concentration (EC) of 8 nM , indicating strong agonistic activity .
The mechanism of action involves the activation of intracellular signaling pathways through phospholipase C activation, leading to increased intracellular calcium levels and neurotransmitter release, particularly dopamine in specific brain regions . This modulation is significant for its potential use in treating conditions such as schizophrenia and depression.
Agonistic Activity
Vabicaserin's biological activity as a full agonist at the 5-HT2C receptor has been characterized through various preclinical studies. The compound has been shown to:
- Stimulate calcium mobilization : This is critical for neurotransmitter release and synaptic plasticity.
- Decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, suggesting a targeted action in mesolimbic pathways associated with reward processing and mood regulation .
Selectivity
Vabicaserin demonstrates selectivity over other serotonin receptors, particularly showing minimal activity at the 5-HT2A and 5-HT2B receptors. This selectivity is essential as it reduces the likelihood of side effects commonly associated with non-selective serotonergic agents .
Schizophrenia Treatment
Clinical trials have investigated vabicaserin's efficacy in treating schizophrenia. A notable study utilized a quantitative systems pharmacology model to predict improvements in the Positive and Negative Syndrome Scale (PANSS). The model suggested that vabicaserin could lead to significant improvements in both positive and negative symptoms when receptor activation exceeds baseline levels .
Table 1: Predicted PANSS Improvements with Vabicaserin
Dose (mg b.i.d.) | Predicted PANSS Improvement | Observed PANSS Improvement |
---|---|---|
100 | ~9 points | 8.57 points (95% CI: 1.98, 15.15) |
200 | ~12 points | 5.91 points (95% CI: -0.84, 12.2) |
Note: The confidence intervals reflect variability due to patient responses and dropout rates during trials.
Depression Treatment
Beyond schizophrenia, vabicaserin has been explored for its potential antidepressant effects. Preclinical studies indicate that it may alleviate negative symptoms such as social withdrawal and anhedonia. However, further clinical validation is required to establish its efficacy across broader depressive symptoms .
Case Studies and Research Findings
Several case studies have highlighted vabicaserin's potential benefits:
- A Phase IIa trial demonstrated improvements in PANSS scores among participants receiving vabicaserin compared to placebo groups.
- Imaging studies using PET scans have confirmed that vabicaserin penetrates the blood-brain barrier effectively, allowing for significant central nervous system interaction .
Properties
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vabicaserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VABICASERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.